5E,7Z-Dodecadienal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

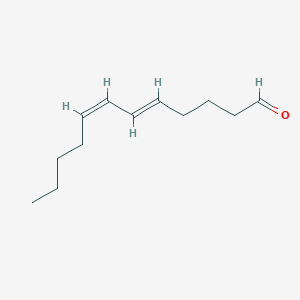

5E,7Z-Dodecadienal is a chemical compound with the molecular formula C12H20O. It is an unsaturated aldehyde with two double bonds located at the 5th and 7th positions in the carbon chain. This compound is known for its role as a sex pheromone in various insect species, particularly in moths .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5E,7Z-Dodecadienal typically involves the use of alkenes and aldehydes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, often requiring rigorous control of reaction conditions and purification steps such as distillation or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

5E,7Z-Dodecadienal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The double bonds in this compound can participate in electrophilic addition reactions, forming substituted products.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Halogens (e.g., Br2) in the presence of a catalyst or under UV light.

Major Products Formed

Oxidation: 5E,7Z-Dodecadienoic acid.

Reduction: 5E,7Z-Dodecadienol.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Pheromone Research

5E,7Z-Dodecadienal has been identified as a key component in the sex pheromones of several moth species, including Dendrolimus tabulaeformis. Research indicates that this compound plays a critical role in mating behaviors by attracting male moths to female pheromone sources.

- Case Study : A study published in PLOS ONE demonstrated that male D. tabulaeformis responded significantly to synthetic blends containing this compound when tested in wind tunnel bioassays. The optimal blend ratio was determined to be crucial for effective attraction, highlighting the compound's importance in pest management strategies .

Chemical Ecology

The compound’s role extends beyond mere attraction; it is involved in communication among species and can influence ecological interactions.

- Example : The identification of this compound as part of the pheromone blend used by certain moths has implications for understanding predator-prey dynamics and plant-insect interactions in forest ecosystems .

Flavor and Fragrance Industry

Due to its unique aroma profile, this compound is explored for use in flavoring agents and fragrances. Its pleasant scent makes it suitable for incorporation into perfumes and food products.

Agricultural Applications

The use of this compound as a lure in traps for monitoring pest populations represents a practical application in agriculture. By effectively attracting specific moth species, it aids in pest control efforts.

Mecanismo De Acción

The mechanism of action of 5E,7Z-Dodecadienal as a sex pheromone involves its interaction with specific olfactory receptors in insects. The compound binds to these receptors, triggering a signaling cascade that leads to behavioral responses such as attraction or mating. The molecular targets include olfactory receptor neurons and associated signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

5Z,7E-Dodecadienal: Another isomer with different double bond configuration.

5Z,7E-Dodecadien-1-ol: An alcohol derivative with similar pheromone activity.

5Z,7E-Dodecadien-1-yl acetate: An acetate ester with pheromone properties.

Uniqueness

5E,7Z-Dodecadienal is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its role as a sex pheromone in certain insect species highlights its importance in ecological and behavioral studies .

Actividad Biológica

5E,7Z-Dodecadienal, a linear organic compound with the molecular formula C12H20O, is notable for its role as a sex pheromone in various moth species. This compound is characterized by its two conjugated double bonds located at the 5th and 7th carbon positions, which significantly influence its biological activity and reactivity.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Weight : 196.29 g/mol

- Boiling Point : Approximately 220°C

- Solubility : Soluble in organic solvents like ethanol and ether.

Biological Role

This compound primarily functions as a sex pheromone , facilitating mating behaviors among moths. Research indicates that male moths can detect this compound from significant distances, enhancing their ability to locate females. The compound interacts with specific olfactory receptors and is perceived by odorant-binding proteins in male moths, which are crucial for successful mating.

The biological activity of this compound involves several key mechanisms:

- Olfactory Reception : Male moths possess specialized antennae that respond to the presence of this compound. Electrophysiological studies have demonstrated that this compound elicits strong antennal responses in male moths, indicating its role in sexual attraction .

- Behavioral Assays : Wind tunnel bioassays have shown that the correct ratio of this compound to other pheromone components is essential for optimal upwind flight towards female sources. Males exhibit strong preferences for specific blends of pheromones, highlighting the importance of this compound in mating success .

Research Findings

Numerous studies have documented the biological activity of this compound:

Case Studies

- Case Study on Dendrolimus tabulaeformis :

-

Behavioral Response Analysis :

- A study examined male responses to different concentrations of this compound in controlled environments. Males exhibited increased flight activity towards higher concentrations, confirming its effectiveness as a sexual attractant.

Propiedades

IUPAC Name |

(5E,7Z)-dodeca-5,7-dienal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,12H,2-4,9-11H2,1H3/b6-5-,8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQDYNHCLZNOFB-IGTJQSIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CCCCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\C=C\CCCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.